molecular formula C36H52OP2 B1308736 Bis(2-dicyclohexylphosphinophenyl)ether CAS No. 434336-16-0

Bis(2-dicyclohexylphosphinophenyl)ether

Cat. No.: B1308736
CAS No.: 434336-16-0
M. Wt: 562.7 g/mol
InChI Key: HPFGZHCWLVSVKJ-UHFFFAOYSA-N
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Description

Bis(2-dicyclohexylphosphinophenyl)ether, also known as BDPE, is an organophosphorus compound used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents. BDPE is often used as a ligand in coordination chemistry, due to its ability to form strong bonds with transition metals. It is also used in the synthesis of a variety of compounds, including polymers, pharmaceuticals and functional materials. In addition, BDPE has been studied for its potential applications in biochemistry and physiology, as well as its use in lab experiments.

Scientific Research Applications

Poly(ether imide) Synthesis

Bis(2-dicyclohexylphosphinophenyl)ether and related compounds have been utilized in the synthesis of highly organosoluble poly(ether imide)s. These polymers exhibit excellent solubility in various solvents, high glass transition temperatures, and thermal stability, making them valuable in advanced material applications (Liaw, Hsu, & Liaw, 2001).

Catalysis in Organic Synthesis

This compound derivatives have been used as ligands in catalytic systems, particularly in palladium-catalyzed reactions. These systems are effective in coupling reactions involving a variety of substrates, indicating their versatility in synthetic chemistry (Sadighi, Harris, & Buchwald, 1998).

Photophysical Properties of Metal Complexes

Studies on copper(I) and nickel(II) complexes containing this compound ligand have revealed unique emission properties. These findings have potential implications in the fields of photophysics and materials science, particularly for developing new luminescent materials (Kuang et al., 2002).

Hydrothermal Synthesis

This compound dioxide has been synthesized using a hydrothermal method. This approach is noted for its effectiveness, simplicity, and environmental friendliness, providing high yields of products with higher purity (Xiu, 2007).

Synthesis of Soluble Polyimides

The synthesis of new soluble poly(ether imide)s from bis(ether anhydrides) containing bulky substituents, where this compound-related compounds are used, has been reported. These polyimides show increased glass transition temperatures and solubility in common organic solvents, highlighting their utility in high-performance polymers (Kim & Hay, 1993).

Safety and Hazards

Bis(2-dicyclohexylphosphinophenyl)ether is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is advised to avoid contact with skin, eyes, or clothing, and to avoid breathing dust .

Mechanism of Action

Target of Action

Bis(2-dicyclohexylphosphinophenyl)ether is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules involved in these reactions. The compound facilitates the transformation of these reactants into desired products.

Mode of Action

As a catalyst, this compound interacts with its targets by lowering the activation energy of the reaction This accelerates the reaction rate, allowing the reaction to proceed more efficiently

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the reaction it catalyzes. For instance, it has been used as a catalyst for diastereoselective intramolecular N-arylation and intermolecular carboamination . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers.

Pharmacokinetics

It’s important to note that the compound should be handled with care due to its potential toxicity .

Result of Action

The primary result of this compound’s action is the efficient transformation of reactants into products in the reactions it catalyzes . This can lead to the synthesis of complex organic compounds with high yield and selectivity.

Biochemical Analysis

Biochemical Properties

Bis(2-dicyclohexylphosphinophenyl)ether plays a significant role in biochemical reactions as a ligand. It interacts with various enzymes and proteins, facilitating the formation of complexes that are essential for catalytic processes. The compound’s phosphine groups enable it to form strong bonds with transition metals, which are crucial for the catalytic activity in coupling reactions . These interactions enhance the efficiency and selectivity of the reactions, making this compound a valuable tool in biochemical research and industrial applications.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with transition metals and enzymes can lead to changes in the activity of these biomolecules, thereby impacting cellular functions . For instance, it may alter the phosphorylation status of proteins involved in signaling pathways, leading to changes in gene expression and metabolic activities. These effects highlight the compound’s potential in modulating cellular processes for research and therapeutic purposes.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form complexes with transition metals through its phosphine groups. These complexes can act as catalysts in various biochemical reactions, including coupling reactions . The compound’s binding interactions with biomolecules, such as enzymes and proteins, can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it may undergo degradation under certain conditions . Long-term studies have shown that the compound can have sustained effects on cellular functions, with potential changes in enzyme activity and gene expression observed over extended periods. These temporal effects are important for understanding the compound’s long-term impact on biochemical processes and cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on biochemical reactions and cellular processes. At high doses, it can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular functions becomes more pronounced at higher concentrations. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its catalytic activity . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, its interaction with transition metals can influence the redox state of cells, impacting metabolic processes such as oxidative phosphorylation and glycolysis. These effects on metabolic pathways highlight the compound’s potential in regulating cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For instance, the compound may be transported to organelles such as the mitochondria or endoplasmic reticulum, where it can exert its catalytic effects. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles The compound’s activity and function can be affected by its localization, with different effects observed in various cellular compartments For example, its presence in the mitochondria may enhance oxidative phosphorylation, while its localization in the nucleus can influence gene expression

Properties

IUPAC Name

dicyclohexyl-[2-(2-dicyclohexylphosphanylphenoxy)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H52OP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h13-16,25-32H,1-12,17-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFGZHCWLVSVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3OC4=CC=CC=C4P(C5CCCCC5)C6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52OP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403729
Record name [Oxydi(2,1-phenylene)]bis(dicyclohexylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434336-16-0
Record name [Oxydi(2,1-phenylene)]bis(dicyclohexylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Oxydi-2,1-phenylene)bis(dicyclohexylphosphine)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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